molecular formula C15H13N3O2 B13876966 Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate

Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate

Cat. No.: B13876966
M. Wt: 267.28 g/mol
InChI Key: SDOULRYYTJNMGB-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 3-methyl-2-pyridinecarboxaldehyde with o-phenylenediamine to form the benzimidazole core. This is followed by esterification with methyl chloroformate to introduce the carboxylate ester group.

Reaction Conditions:

    Condensation Reaction:

    Esterification Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzimidazole core.

Common Reagents and Conditions

Major Products

    Oxidation Products: N-oxides of the benzimidazole or pyridine rings

    Reduction Products: Alcohol derivatives of the carboxylate ester group

    Substitution Products: Alkylated or arylated derivatives at the pyridine or benzimidazole rings

Scientific Research Applications

Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the pyridine and benzimidazole rings allows for strong interactions with nucleic acids and proteins, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-pyridin-3-ylbenzimidazole-4-carboxylate
  • Methyl 3-methylbenzimidazole-4-carboxylate
  • Methyl 2-pyridin-3-ylbenzimidazole-5-carboxylate

Uniqueness

Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate is unique due to the presence of both a methyl group on the pyridine ring and a carboxylate ester group on the benzimidazole core. This combination of functional groups enhances its chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate

InChI

InChI=1S/C15H13N3O2/c1-18-13-11(15(19)20-2)6-3-7-12(13)17-14(18)10-5-4-8-16-9-10/h3-9H,1-2H3

InChI Key

SDOULRYYTJNMGB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N=C1C3=CN=CC=C3)C(=O)OC

Origin of Product

United States

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